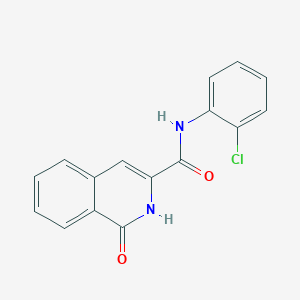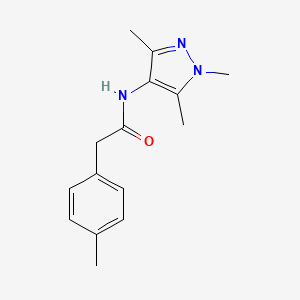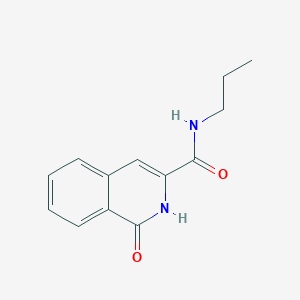
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as PAK1 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the PAK1 enzyme, which is involved in regulating various cellular processes, including cell proliferation, migration, and survival.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the inhibition of the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine kinase that is involved in regulating various cellular processes, including cell proliferation, migration, and survival. By inhibiting 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can disrupt these processes, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. This allows researchers to study the effects of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition in a controlled manner. However, one of the limitations is that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not the only target of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, and it may have off-target effects that need to be considered in experimental design.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibitors. Another area is the exploration of combination therapy with chemotherapy drugs to enhance efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in vivo. Finally, the potential use of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis should be investigated.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps. One of the most common methods involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with methyl isocyanate to yield the final product, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme, which is overexpressed in many types of cancer. Studies have also shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition can enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAUMRIVOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)



![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)



![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)